

A Comprehensive Toxicological and Safety Evaluation of Norbixin

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Compound of Interest

Compound Name: Norbixin

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This technical guide provides an in-depth analysis of the toxicological and safety profile of **norbixin**, a natural carotenoid derived from the seeds of the Bixa orellana tree. **Norbixin** is widely used as a food colorant (E160b) and has been the subject of numerous studies to determine its safety for human consumption. This document synthesizes key quantitative data, details the experimental protocols used in pivotal safety assessments, and illustrates relevant biological pathways to offer a comprehensive resource for the scientific community.

Quantitative Toxicological Data

The safety of **norbixin** has been evaluated by several international regulatory bodies, leading to the establishment of health-based guidance values. The following tables summarize the key quantitative data from toxicological studies.

Table 1: Acceptable Daily Intake (ADI) for **Norbixin**

Regulatory Body	ADI Value	Year Established	Citation
EFSA	0.3 mg/kg bw/day	2016	[1] [2] [3] [4] [5]

| JECFA (previous) | 0-0.065 mg/kg bw | 1974 | [\[6\]](#) |

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) from Key Studies

Study Duration	Species	NOAEL	Equivalent Norbixin Dose	Key Effects Observed at Higher Doses	Citation
13-Week	Sprague-Dawley Rat	0.1% in diet	69 mg/kg bw/day (males), 76 mg/kg bw/day (females)	Increased liver weight, hepatocyte hypertrophy.	[6][7]
90-Day	Rat	79 mg Annatto F/kg bw/day	30 mg norbixin/kg bw/day	Altered renal function, enlarged kidneys.	[8]

| Developmental | Rat | 160 mg Annatto F/kg bw/day | 68 mg **norbixin**/kg bw/day | No treatment-related abnormalities in offspring. |[8] |

Table 3: Summary of Genotoxicity and Mutagenicity Studies

Assay Type	System	Result	Conclusion	Citation
Ames Test	Salmonella typhimurium	Negative	Non-mutagenic. Showed antimutagenic potential against H2O2-induced mutagenicity.	[9][10]
In Vivo Comet Assay	Murine Fibroblasts	Equivocal/Negative	Generally considered non-genotoxic. Some studies note a potential for pro-oxidant effects at high concentrations.	[3][9]

| Overall Assessment | EFSA Panel | No Concern | The weight of evidence indicates **norbixin** does not raise a concern for genotoxicity. [[1][2][11] |

Table 4: Summary of Carcinogenicity Studies

Species	Study Duration	Finding	Conclusion	Citation
Rat	Long-term	No evidence of carcinogenicity	Non-carcinogenic	[8]

| Mouse | Long-term | No evidence of carcinogenicity | Non-carcinogenic | |

Detailed Experimental Protocols

The toxicological profile of **norbixin** is defined by key preclinical studies. The methodologies for these pivotal experiments are detailed below.

2.1 Protocol: 13-Week Subchronic Oral Toxicity Study in Rats

- Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of dietary annatto extract (**norbixin**).
- Test System: Groups of 10 male and 10 female Sprague-Dawley rats.[\[7\]](#)
- Test Substance: Annatto extract (as **norbixin**) incorporated into the diet.
- Dosage Levels: Dietary concentrations of 0 (control), 0.1, 0.3, and 0.9%.[\[7\]](#)
- Administration and Duration: The test substance was administered via the diet for 13 consecutive weeks.[\[7\]](#)
- Endpoints Monitored:
 - General Observations: Clinical signs of toxicity, mortality, and morbidity checked daily.
 - Body Weight and Food/Water Consumption: Measured weekly.[\[7\]](#)
 - Ophthalmology and Hematology: Conducted at termination.[\[7\]](#)
 - Clinical Biochemistry: Blood samples were analyzed for a panel of markers, including alkaline phosphatase, phospholipids, total protein, and albumin.[\[7\]](#)
 - Pathology: At termination, a full necropsy was performed. Absolute and relative organ weights (particularly the liver) were recorded. Liver tissue was examined via light microscopy and electron microscopy to assess cellular changes like hepatocyte hypertrophy.[\[7\]](#)
- Results: The NOAEL was established at the 0.1% dietary level, equivalent to 69 mg/kg bw/day for males and 76 mg/kg bw/day for females.[\[7\]](#)

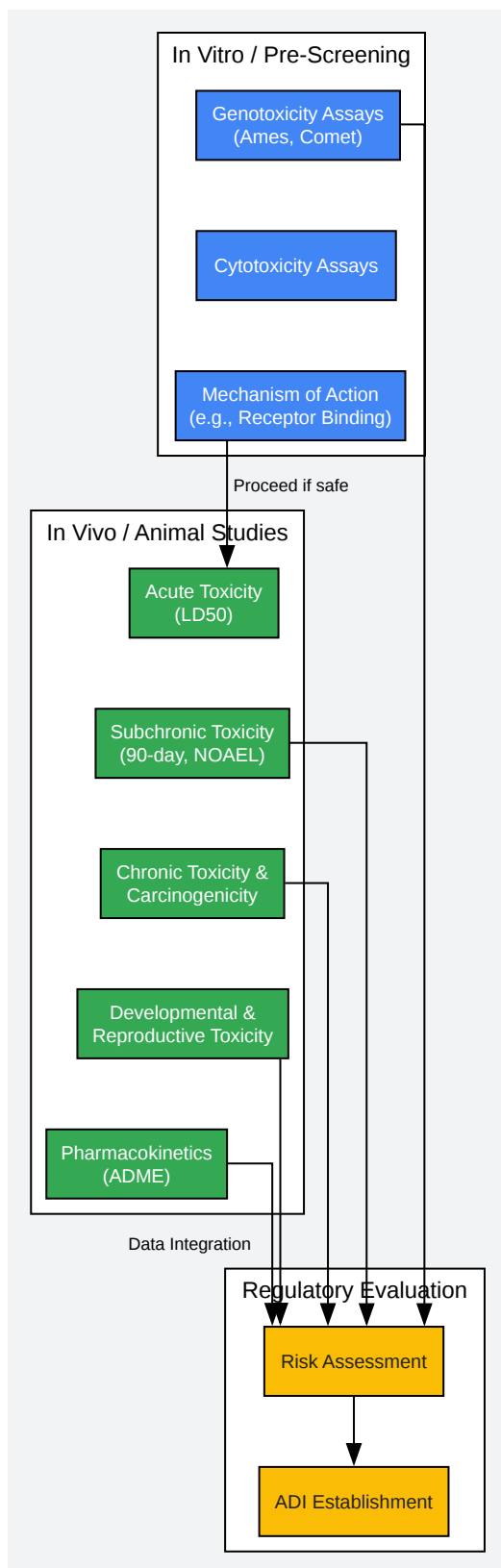
2.2 Protocol: In Vitro Genotoxicity Assessment (Comet Assay)

- Objective: To assess the potential of **norbixin** to induce or protect against oxidative DNA damage.

- Test System: Murine fibroblast cell line.[9]
- Methodology:
 - Cell Culture: Fibroblasts were cultured under standard conditions.
 - Treatment: Cells were exposed to an oxidative agent (e.g., hydrogen peroxide, H₂O₂) with or without co-treatment of varying concentrations of **norbixin** (e.g., 10 µM to 50 µM).[9]
 - Comet Assay Procedure: Following treatment, cells were harvested, embedded in agarose on a microscope slide, and lysed. The slides then underwent electrophoresis, which allows damaged, fragmented DNA to migrate away from the nucleus, forming a "comet tail."
 - Analysis: Slides were stained with a fluorescent DNA-binding dye and visualized via fluorescence microscopy. The extent of DNA damage was quantified by measuring the length and intensity of the comet tail.
- Results: **Norbixin** showed a protective effect against H₂O₂-induced DNA breakage at lower concentrations, but this effect was diminished or reversed at higher concentrations, suggesting a potential pro-oxidant effect under certain conditions.[9]

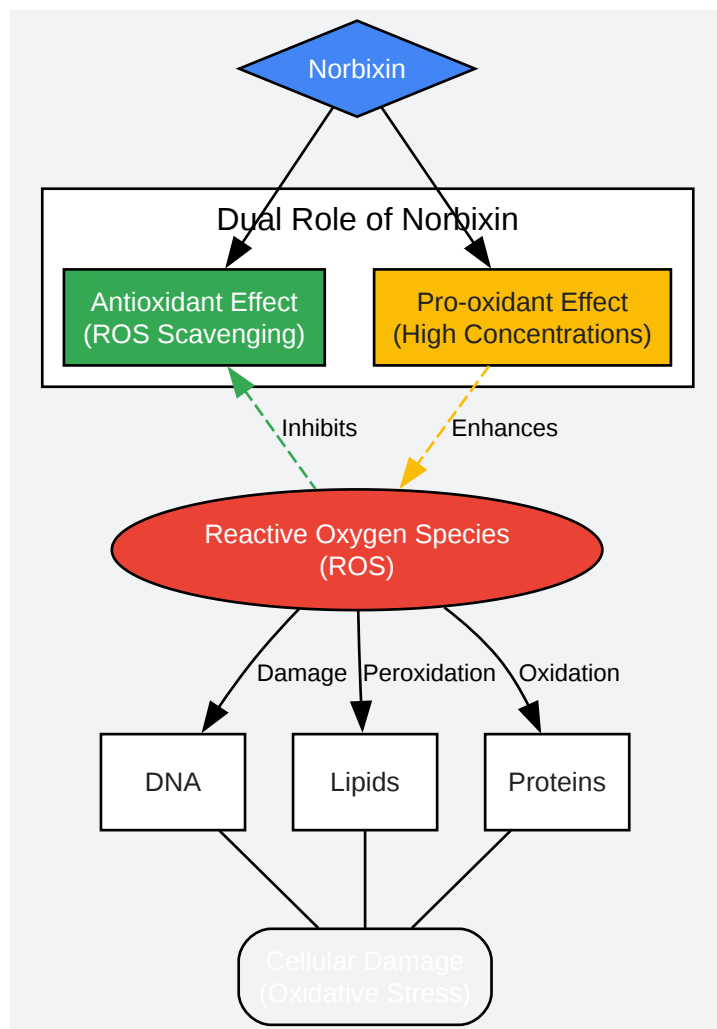
Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the logical workflow for safety assessment and the known signaling pathways influenced by **norbixin**.



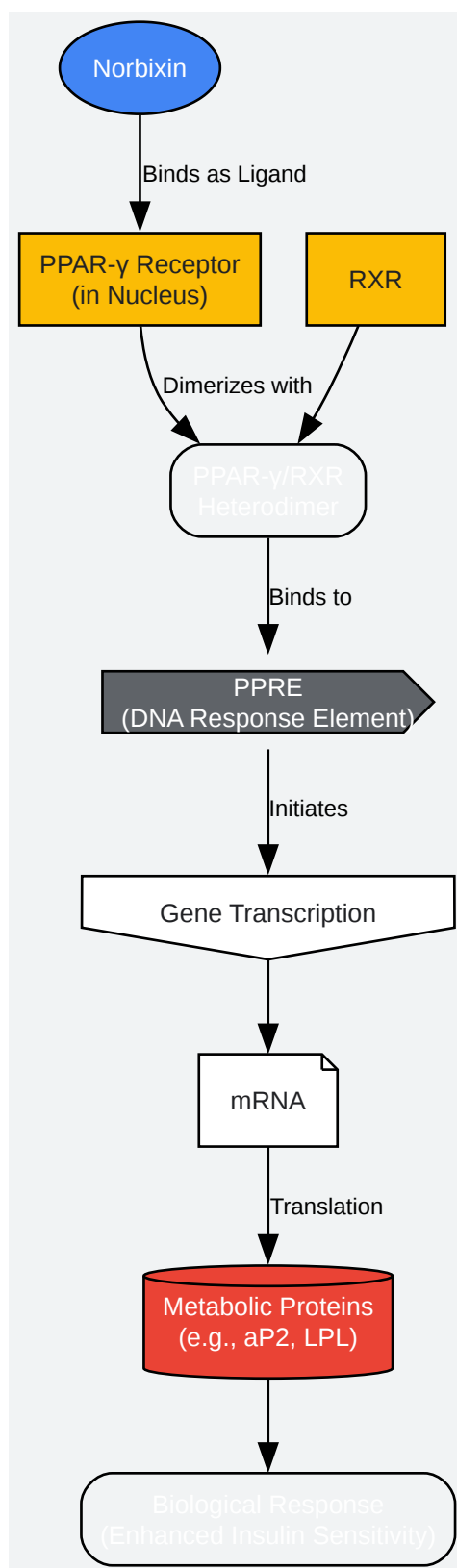
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Caption: General workflow for the toxicological evaluation of a food additive like **norbixin**.



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*Caption: The dual role of **norbixin** in modulating oxidative stress.*



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*Caption: Activation of the PPAR-γ signaling pathway by **norbixin**.*

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **norbixin** is crucial for safety assessment.

- **Absorption:** Following oral administration of its precursor, bixin, **norbixin** is detected in human plasma.^[12] In a study with human volunteers who ingested a single 16 mg dose of cis-bixin, plasma **norbixin** levels peaked between 4 and 6 hours.^[12] Bixin is efficiently converted to **norbixin**.^[13] Studies using Caco-2 cells suggest that **norbixin** is stable during digestion and that both cis and all-trans isomers are bioavailable.^[14]
- **Distribution:** Pharmacokinetic studies in rats show that after oral administration, **norbixin** is measurable in the plasma at 24 hours, indicating wider distribution and slower clearance than bixin.^{[15][16]}
- **Metabolism:** The primary metabolic step is the hydrolysis of the methyl ester group of bixin to form the dicarboxylic acid **norbixin**.^[17] Further metabolism may involve phase II conjugation, as suggested by in vitro studies.^[14]
- **Excretion:** Complete plasma clearance of **norbixin** in humans generally occurs by 24 hours after a single dose.^[12]

Mechanisms of Action and Biological Activity

Beyond its coloring properties, **norbixin** exhibits several biological activities that are relevant to its toxicological profile.

- **Antioxidant and Pro-oxidant Activity:** As a carotenoid, **norbixin** possesses a system of conjugated double bonds that allows it to effectively scavenge reactive oxygen species (ROS).^[14] This activity is believed to underlie its antigenotoxic and antimutagenic properties observed in some models.^{[9][18]} However, under conditions of high concentration or in certain chemical environments, **norbixin** can also exhibit pro-oxidant effects, potentially enhancing oxidative damage.^{[6][9]}
- **PPAR-γ Agonism:** **Norbixin** has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).^[16] By activating this nuclear receptor, **norbixin** can modulate the expression of genes involved in lipid metabolism and glucose homeostasis. In

3T3-L1 adipocytes, **norbixin** treatment enhanced insulin-dependent glucose uptake, suggesting a potential role in improving insulin sensitivity.[16] This mechanism may be relevant to observations of its effects on glycemia in animal models.[17][19]

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies indicates that **norbixin** has a low order of toxicity. The established Acceptable Daily Intake (ADI) of 0.3 mg/kg body weight/day by EFSA is supported by multiple subchronic toxicity studies that have identified clear No-Observed-Adverse-Effect-Levels.[1][2] While some high-dose studies have noted effects on the liver and kidneys, these occur at levels far exceeding typical human exposure.[7][8]

The weight of evidence demonstrates that **norbixin** is not carcinogenic and does not pose a concern for genotoxicity.[6][8][11] Its biological activities, including its dual role as an antioxidant/pro-oxidant and its function as a PPAR-γ agonist, are key areas for ongoing research. For drug development professionals, **norbixin**'s safety profile is robust, but its potential to modulate metabolic pathways warrants consideration in specific therapeutic contexts.

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